Tert-butyl 3-aminopropyl(isopropyl)carbamate

CAS No.: 1111236-12-4

Cat. No.: VC2910272

Molecular Formula: C11H24N2O2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111236-12-4 |

|---|---|

| Molecular Formula | C11H24N2O2 |

| Molecular Weight | 216.32 g/mol |

| IUPAC Name | tert-butyl N-(3-aminopropyl)-N-propan-2-ylcarbamate |

| Standard InChI | InChI=1S/C11H24N2O2/c1-9(2)13(8-6-7-12)10(14)15-11(3,4)5/h9H,6-8,12H2,1-5H3 |

| Standard InChI Key | FMJYSGLQUZZKNY-UHFFFAOYSA-N |

| SMILES | CC(C)N(CCCN)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)N(CCCN)C(=O)OC(C)(C)C |

Introduction

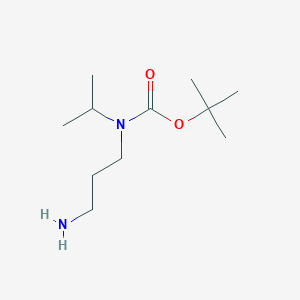

Chemical Identity and Structure

Nomenclature and Identification

Tert-butyl 3-aminopropyl(isopropyl)carbamate is registered in chemical databases with the CAS number 1111236-12-4 . The compound is also known by several synonyms including tert-butyl N-(3-aminopropyl)-N-(propan-2-yl)carbamate and tert-butyl N-(3-aminopropyl)-N-propan-2-ylcarbamate . These alternative names reflect different naming conventions within organic chemistry but refer to the same molecular entity. The compound was first registered in chemical databases on July 21, 2009, with the most recent modification to its record occurring on March 1, 2025 .

The compound's unique identifier in PubChem is CID 43136634, which allows for unambiguous reference in scientific literature and databases . Its InChI (International Chemical Identifier) representation is InChI=1S/C11H24N2O2/c1-9(2)13(8-6-7-12)10(14)15-11(3,4)5/h9H,6-8,12H2,1-5H3, with the InChIKey FMJYSGLQUZZKNY-UHFFFAOYSA-N serving as its condensed digital representation . These standardized identifiers facilitate accurate information retrieval and cross-referencing across various chemical databases.

Structural Characteristics

Tert-butyl 3-aminopropyl(isopropyl)carbamate possesses a distinctive molecular structure characterized by a carbamate core with specific substitution patterns. The compound's simplified molecular-input line-entry system (SMILES) notation is CC(C)N(CCCN)C(=O)OC(C)(C)C, which encodes its structural arrangement . This representation indicates:

-

A tert-butyl group (OC(C)(C)C) connected to a carbamate functionality (C(=O)O)

-

An isopropyl group (CC(C)) directly bonded to a nitrogen atom

-

A 3-aminopropyl chain (CCCN) also attached to the same nitrogen as the isopropyl group

-

A carbamate linkage connecting these various functional elements

Molecular Properties

The molecular formula of tert-butyl 3-aminopropyl(isopropyl)carbamate is C11H24N2O2, corresponding to a molecular weight of 216.32 g/mol . The exact mass of the compound is calculated to be 216.18400, which is valuable for analytical identification using high-resolution mass spectrometry . The compound contains two nitrogen atoms and two oxygen atoms, providing multiple sites for potential hydrogen bonding and other intermolecular interactions.

Table 1: Key Molecular Properties of Tert-butyl 3-aminopropyl(isopropyl)carbamate

| Property | Value |

|---|---|

| Molecular Formula | C11H24N2O2 |

| Molecular Weight | 216.32 g/mol |

| Exact Mass | 216.18400 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

These fundamental molecular properties contribute to the compound's physical characteristics and potential biological activities. The presence of one hydrogen bond donor and three hydrogen bond acceptors indicates that the molecule can participate in multiple hydrogen-bonding interactions, which may be relevant for its interactions with biological systems or in crystallization behavior .

Physical and Chemical Properties

Physical State and Appearance

The compound's molecular structure, containing both polar and non-polar moieties, suggests it may have characteristics typical of amphipathic molecules. The tert-butyl and isopropyl groups contribute hydrophobic character, while the carbamate and amine functionalities add hydrophilic properties. This balanced polarity profile would influence its solubility behavior in various solvents.

Computational Properties

Several computational properties have been calculated for tert-butyl 3-aminopropyl(isopropyl)carbamate, providing insight into its physicochemical characteristics. The XLogP3-AA value of 1.3 reported by PubChem suggests moderate lipophilicity , while ChemSrc reports a slightly higher LogP value of 2.68 . This discrepancy may reflect differences in calculation methods but indicates the compound likely possesses balanced hydrophilic and hydrophobic properties.

The compound has a calculated polar surface area (PSA) of 55.56 square Ångstroms . This moderate PSA value provides an approximation of the molecule's polarity and its potential for passive membrane permeability. Compounds with PSA values below 140 Ų generally exhibit good membrane permeability, suggesting tert-butyl 3-aminopropyl(isopropyl)carbamate may potentially cross biological membranes if considered for pharmaceutical applications.

Table 2: Computational Physicochemical Properties of Tert-butyl 3-aminopropyl(isopropyl)carbamate

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 1.3 | PubChem |

| LogP | 2.68 | ChemSrc |

| Polar Surface Area (PSA) | 55.56 Ų | ChemSrc |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

These computational properties collectively suggest that tert-butyl 3-aminopropyl(isopropyl)carbamate possesses a balanced physicochemical profile that might be favorable for various applications, particularly in contexts where moderate membrane permeability is desirable .

Synthesis and Preparation

Reaction Conditions

The search results provide information about reaction conditions for related compounds that may be relevant to the synthesis of tert-butyl 3-aminopropyl(isopropyl)carbamate. For example, alkylation reactions involving 3-(Boc-amino)propyl bromide are typically conducted using potassium carbonate as a base in solvents such as N,N-dimethylformamide (DMF) or acetone .

Typical reaction conditions observed for similar compounds include:

-

Temperature range: 65-120°C

-

Reaction time: 3-15 hours

-

Common bases: Potassium carbonate

-

Solvents: DMF, acetone

-

Catalysts/additives: Potassium iodide (for halogen exchange)

One relevant example describes the alkylation of a phenol derivative with tert-butyl 3-bromopropylcarbamate at 120°C for 6 hours in DMF using potassium carbonate and potassium iodide . Similar conditions might be applicable to the synthesis of tert-butyl 3-aminopropyl(isopropyl)carbamate, with appropriate modifications to account for the different nucleophile.

Purification Methods

The purification of tert-butyl 3-aminopropyl(isopropyl)carbamate would likely follow standard procedures for similar carbamate compounds. Based on the purification methods described for related compounds in the search results, potential approaches include:

-

Column chromatography on silica gel, typically using gradient elution with combinations of non-polar solvents (e.g., hexane, heptane) and more polar solvents (e.g., ethyl acetate)

-

Liquid-liquid extraction, often involving acidic aqueous solutions to isolate amine-containing products, followed by basification and re-extraction

-

Crystallization or recrystallization from appropriate solvent systems, such as diethyl ether/petroleum ether mixtures

-

Distillation for volatile derivatives, although this may be less applicable for the target compound due to its relatively high molecular weight

The progress of reactions and purity of isolates could be monitored using analytical techniques such as gas chromatography, high-performance liquid chromatography, or thin-layer chromatography .

Applications and Significance

Research Applications

Carbamates with similar structures often serve as intermediates in the synthesis of more complex molecules, particularly in pharmaceutical research. The presence of the Boc-protected nitrogen allows for selective reactions at the free amine terminus, enabling sequential modification strategies. This property could make tert-butyl 3-aminopropyl(isopropyl)carbamate valuable in the construction of peptide mimetics or other biologically relevant molecules.

The compound might also find application in studies investigating structure-activity relationships of carbamate-containing bioactive molecules. The balanced lipophilicity and presence of multiple potential hydrogen bonding sites suggest it could serve as a useful scaffold for medicinal chemistry investigations.

Industrial Uses

Structurally similar carbamates have found applications in various industrial sectors, including:

-

Pharmaceutical intermediates in the synthesis of active pharmaceutical ingredients

-

Polymer chemistry as monomers or modifiers

-

Agricultural chemistry in the development of pesticides or plant growth regulators

-

Surface chemistry as components in coatings or adhesives

The tert-butyloxycarbonyl group is widely used in industrial organic synthesis as a protective group for amines, suggesting that tert-butyl 3-aminopropyl(isopropyl)carbamate might serve as a building block in industrial-scale synthesis of more complex molecules.

Structure-Activity Relationships

Functional Groups Analysis

Tert-butyl 3-aminopropyl(isopropyl)carbamate contains several key functional groups that define its chemical behavior and potential applications:

-

Primary Amine (-NH₂): The terminal primary amine group at the end of the propyl chain represents a nucleophilic center capable of participating in various reactions, including acylation, alkylation, and condensations. This group could serve as a key point for further functionalization of the molecule .

-

Carbamate (-NHCOO-): The carbamate linkage containing the tert-butyl group functions as a protecting group for the secondary amine nitrogen. This group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions, making it a useful protecting strategy in multistep synthesis .

-

tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group protects the carbamate oxygen and influences the steric environment around this portion of the molecule. The tert-butyl group can be selectively removed under acidic conditions, releasing carbon dioxide and generating a free secondary amine .

-

Isopropyl Group (-CH(CH₃)₂): This branched alkyl substituent on the carbamate nitrogen contributes to the molecule's lipophilicity and creates a sterically defined environment around the nitrogen atom .

The spatial arrangement of these functional groups determines the molecule's three-dimensional structure and influences its potential interactions with biological targets or other reaction partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume